molecular formula C12H14NO4- B14465957 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 65880-19-5

2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B14465957
CAS No.: 65880-19-5
M. Wt: 236.24 g/mol
InChI Key: KNNRBKJEELZZCP-UHFFFAOYSA-M
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Description

2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The indole ring structure allows the compound to fit into hydrophobic pockets of proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
  • 2-(Ethoxycarbonyl)-1H-indole-3-carboxylate
  • 2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole

Uniqueness

2-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is unique due to the presence of both ethoxycarbonyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. The tetrahydroindole ring structure also provides a distinct three-dimensional shape that can enhance its binding interactions with molecular targets.

Properties

CAS No.

65880-19-5

Molecular Formula

C12H14NO4-

Molecular Weight

236.24 g/mol

IUPAC Name

2-ethoxycarbonyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3,(H,14,15)/p-1

InChI Key

KNNRBKJEELZZCP-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)C(=O)[O-]

Origin of Product

United States

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